5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18047369
InChI: InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12)
SMILES:
Molecular Formula: C5H3BrN6
Molecular Weight: 227.02 g/mol

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

CAS No.:

Cat. No.: VC18047369

Molecular Formula: C5H3BrN6

Molecular Weight: 227.02 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine -

Specification

Molecular Formula C5H3BrN6
Molecular Weight 227.02 g/mol
IUPAC Name 5-bromo-2-(2H-tetrazol-5-yl)pyrimidine
Standard InChI InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12)
Standard InChI Key BGUDFNVTODIAJJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)C2=NNN=N2)Br

Introduction

Chemical Properties and Structural Characterization

Molecular and Crystallographic Data

The compound has the molecular formula C₆H₄BrN₅ and a molecular weight of 226.03 g/mol. Key physicochemical properties include:

PropertyValueSource
Density1.851 g/cm³
Boiling Point396.5°C (predicted)
LogP1.35
Solubility0.896 mg/mL in water

X-ray crystallography reveals a triclinic crystal system (P1̄ space group) with unit cell parameters:

  • a = 8.3319(4) Å, b = 10.0666(5) Å, c = 11.4042(6) Å

  • α = 107.213(5)°, β = 99.394(4)°, γ = 95.540(4)° .

The tetrazole ring adopts a planar configuration, facilitating π-π stacking interactions with adjacent aromatic systems .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Cyclization: 5-Bromo-2-cyanopyridine reacts with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C to form 5-bromo-2-(2H-tetrazol-5-yl)pyridine .

  • Methylation: Subsequent treatment with iodomethane (CH₃I) and potassium hydroxide (KOH) yields regioisomers (1-methyl-1H- and 2-methyl-2H-tetrazolyl derivatives) .

Example Procedure:

  • A mixture of 5-bromo-2-cyanopyridine (10.0 g, 54.6 mmol), NaN₃ (8.90 g), and NH₄Cl (0.59 g) in DMF (20 mL) is heated at 120°C for 1 hour. The product is isolated via filtration, yielding 91.8% pure compound .

Regioisomerism Challenges

Methylation produces two isomers due to the tetrazole's tautomeric equilibrium. Nuclear Overhauser Effect (NOE) and HMBC NMR experiments distinguish between 1-methyl-1H- and 2-methyl-2H-tetrazolyl derivatives .

Applications in Drug Development

Antibiotic Intermediates

The compound serves as a key intermediate in synthesizing tedizolid, a second-generation oxazolidinone antibiotic. Methylation of the tetrazole ring enhances bacterial membrane penetration, improving efficacy against Gram-positive pathogens .

Kinase Inhibitors

Bromo-tetrazolyl pyridines are precursors for tyrosine kinase inhibitors (TKIs). For example, derivatives exhibit IC₅₀ values <100 nM against ABL1 and EGFR kinases, making them candidates for cancer therapy .

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